

FR186054: A Departure from Kinase Inhibition Reveals a Focus on Cholesterol Metabolism

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Compound of Interest

Compound Name: FR186054

Cat. No.: B1674014

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Extensive investigation into the compound **FR186054** reveals its primary biological activity is not as a kinase inhibitor, but as a potent inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). This finding redirects the scientific focus from cell signaling pathways governed by kinases to the enzymatic regulation of cholesterol esterification.

Based on available scientific literature, **FR186054** has been characterized as an orally active ACAT inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 99 nM[1][2][3][4][5]. This positions **FR186054** as a tool for studying hypercholesterolemia and atherosclerosis, conditions directly linked to the activity of ACAT[6]. The compound's demonstrated hypocholesterolemic effects in animal models further solidify its role in the realm of cholesterol metabolism research[1][3][4][5].

Contrary to the initial inquiry, a comprehensive search of scientific databases and chemical depositories has yielded no evidence of **FR186054** being profiled against a panel of kinases. Consequently, a kinase selectivity profile, including quantitative data such as IC₅₀ or K_i values against various kinases, is not available. The absence of such data precludes the creation of a detailed technical guide on its kinase selectivity, including experimental protocols for kinase assays and visualizations of kinase signaling pathways.

The primary target of **FR186054**, ACAT, is a crucial enzyme in cellular cholesterol homeostasis. It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A. This process is vital for the storage of cholesterol within cells and for its assembly

into lipoproteins. The inhibition of ACAT by **FR186054** therefore represents a direct intervention in these fundamental aspects of lipid metabolism.

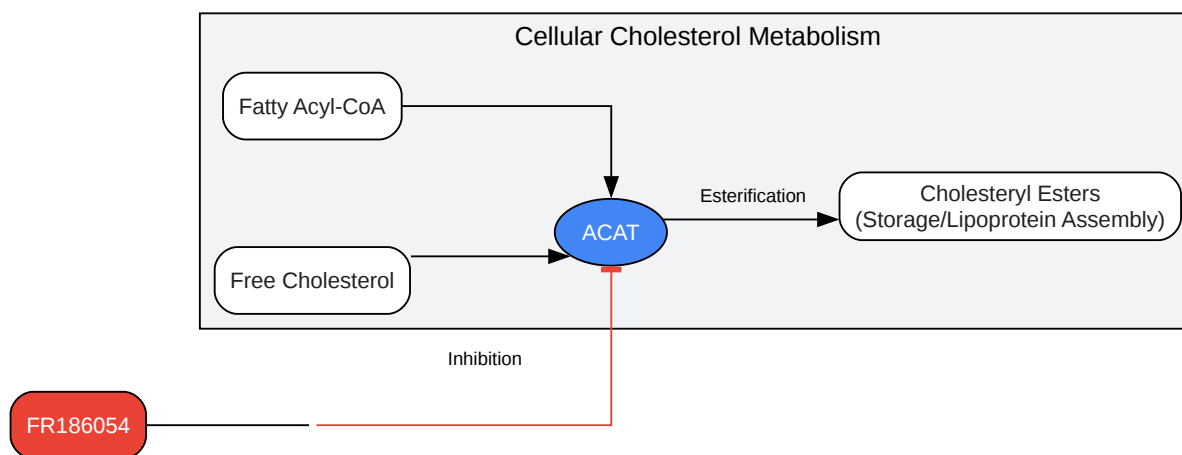
Understanding the True Target: Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT)

To provide clarity on the established mechanism of action for **FR186054**, the following information outlines the role of its known target, ACAT.

ACAT Inhibition and its Metabolic Consequences

The inhibition of ACAT by compounds such as **FR186054** has significant implications for cholesterol management within the body. By preventing the esterification and subsequent storage of cholesterol, ACAT inhibitors can reduce the accumulation of cholesterol in various tissues, including the arterial walls, a key factor in the development of atherosclerosis.

Below is a simplified representation of the metabolic pathway influenced by **FR186054**.



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Mechanism of **FR186054** Action.

In summary, while the initial request focused on the kinase selectivity of **FR186054**, the available scientific evidence firmly establishes its identity as an ACAT inhibitor. This redirection in understanding its mechanism of action is crucial for researchers and drug development professionals investigating cholesterol metabolism and related cardiovascular diseases. All inquiries for quantitative data and experimental protocols should therefore be directed towards its activity as an ACAT inhibitor.

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